1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one
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Overview
Description
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is of interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one can be achieved through several synthetic routes. One common method involves the Mannich reaction, which is a three-step protocol. The reaction typically involves the condensation of a piperazine derivative with a suitable aldehyde and a secondary amine . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. It acts as a serotonergic antagonist, binding to serotonin receptors and blocking the actions of serotonin or serotonergic agonists . This interaction can modulate various physiological processes, including mood, cognition, and pain perception . The compound may also interact with other neurotransmitter receptors, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one can be compared with other similar compounds, such as:
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol: This compound is also a piperazine derivative with similar biological activities, but it has a different chemical structure and may exhibit different pharmacokinetic properties.
Cetirizine ethyl ester dihydrochloride: Another piperazine derivative used as an antihistamine, which highlights the versatility of piperazine compounds in different therapeutic areas.
The uniqueness of this compound lies in its specific chemical structure and the potential for diverse biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-12(2)10-15(19)18-8-6-17(7-9-18)14-5-3-4-13(16)11-14/h3-5,11-12H,6-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXUAACITIECGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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